molecular formula C20H23ClN4O2 B12016024 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 315198-40-4

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B12016024
CAS No.: 315198-40-4
M. Wt: 386.9 g/mol
InChI Key: UTJIBQDLOLITQF-LPYMAVHISA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a hydroxybenzylidene moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and chlorobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzyl)-1-piperazinyl derivatives: These compounds share a similar structure but may have different substituents on the piperazine ring.

    Hydroxybenzylidene derivatives: Compounds with variations in the hydroxybenzylidene moiety.

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

315198-40-4

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O2/c21-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-2-4-8-19(16)26/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+

InChI Key

UTJIBQDLOLITQF-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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